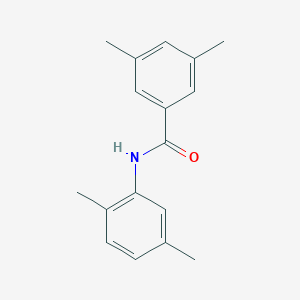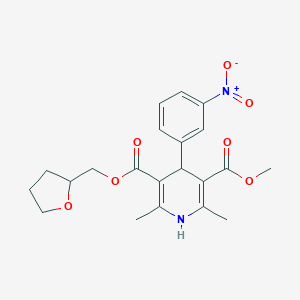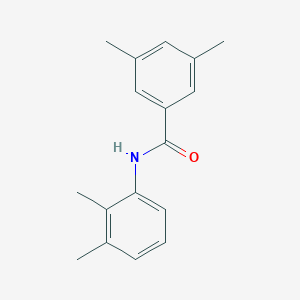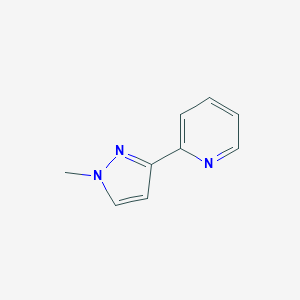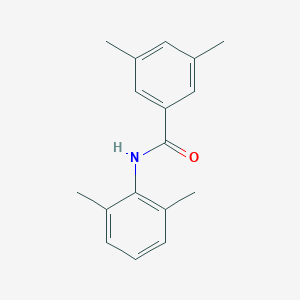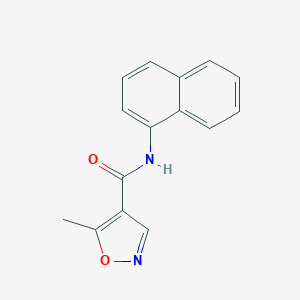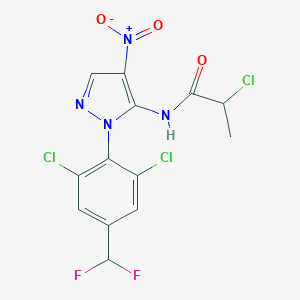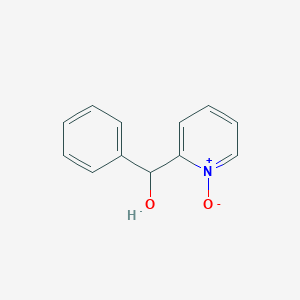
(1-Oxidopyridin-2-yl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Oxidopyridin-2-yl)(phenyl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2-(phenylmethoxy)pyridine N-oxide or PMPO and has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
PMPO acts as a spin trap by reacting with free radicals and forming a stable adduct. The formation of the adduct allows for the detection and identification of the free radical. PMPO also acts as a scavenger of ROS by reacting with the ROS and preventing them from causing damage to the cell.
生化和生理效应
PMPO has been shown to have several biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell damage by scavenging ROS. PMPO has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Additionally, PMPO has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
PMPO has several advantages for lab experiments, including its stability and ease of synthesis. It is also relatively inexpensive and readily available. However, PMPO has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on PMPO. One area of research is the development of new methods for the synthesis of PMPO that are more efficient and environmentally friendly. Additionally, research is needed to further explore the potential applications of PMPO in the treatment of oxidative stress-related diseases and inflammatory diseases. Further research is also needed to determine the optimal concentration of PMPO for use in lab experiments and to explore the potential toxicity of PMPO at higher concentrations.
Conclusion:
In conclusion, PMPO is a chemical compound that has several potential applications in various fields, including scientific research. It is synthesized using a simple and efficient method and has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to explore the potential applications of PMPO in the treatment of various diseases and to determine the optimal concentration for use in lab experiments.
合成方法
PMPO can be synthesized by the reaction of pyridine N-oxide with benzyl chloride in the presence of a base. The process involves the addition of benzyl chloride to pyridine N-oxide, followed by heating the mixture to obtain PMPO. This method is widely used in the laboratory for the synthesis of PMPO.
科学研究应用
PMPO has several scientific research applications, including its use as a spin trap for the detection of free radicals. It is also used as a probe for the detection of reactive oxygen species (ROS) in biological systems. PMPO has been shown to be effective in detecting ROS in various tissues, including the liver, kidney, and brain. Additionally, PMPO has been used in the study of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
39585-75-6 |
|---|---|
产品名称 |
(1-Oxidopyridin-2-yl)(phenyl)methanol |
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC 名称 |
(1-oxidopyridin-1-ium-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11NO2/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13(11)15/h1-9,12,14H |
InChI 键 |
OEKRZLKEUVFHSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=[N+]2[O-])O |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=[N+]2[O-])O |
其他 CAS 编号 |
39585-75-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)
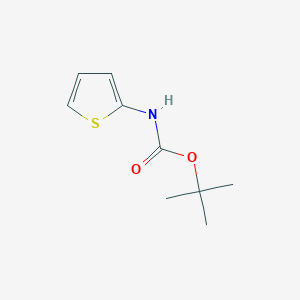
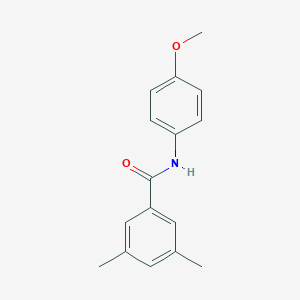
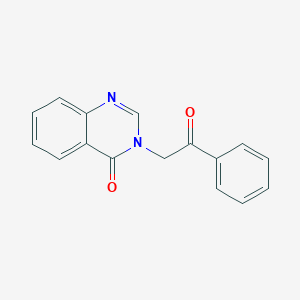
![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
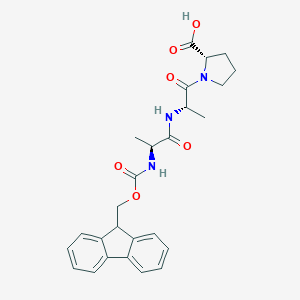
![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
